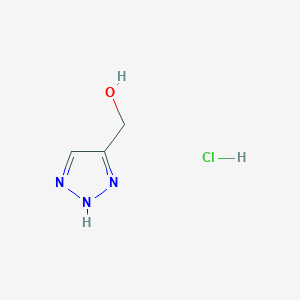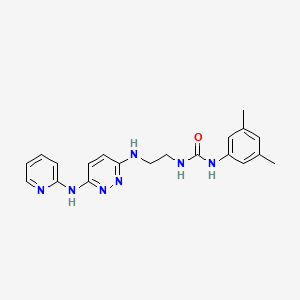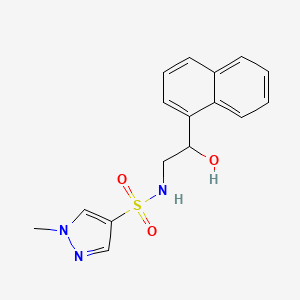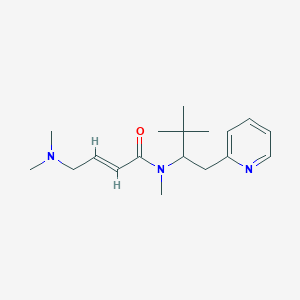![molecular formula C18H16N2O4 B2473432 3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 1005262-43-0](/img/structure/B2473432.png)
3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a chemical compound that has been studied extensively in scientific research due to its potential applications in the field of medicine. This compound is also known as MPP and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Applications De Recherche Scientifique
Anticancer Properties and Mechanisms
Research has demonstrated the anticancer potential of similar pyrrolo[3,4-d]isoxazole derivatives. For instance, certain pyrazole derivatives and substituted azabicyclo hexane-diones have shown potent cytotoxic activity against various human and murine tumor cell lines. These compounds have been found to target multiple enzymes involved in nucleic acid metabolism, with a primary focus on inhibiting IMP dehydrogenase activity, leading to selective depletion of dGTP pool levels without targeting the DNA molecule directly. This inhibition mechanism suggests a potential application in cancer treatment due to their significant activity compared to standard cytotoxic agents (Barnes, Izydore, & Hall, 2001).
Optical and Electronic Applications
Derivatives of pyrrolo[3,4-d]isoxazole have been investigated for their photophysical properties, showing potential applications in the creation of novel organic optoelectronic materials. Studies have synthesized symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions, observing gradual red-shifts in maximum absorption and emission bands with increased electron-donating strength of the substituents. This suggests their utility in developing organic optoelectronic devices due to their enhanced water solubility and acid-base indicator properties (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).
Synthesis of Novel Derivatives
In the synthesis domain, new pyrrolo[3,4-d]pyrimidine derivatives have been created through low-temperature reactions, expanding the chemical diversity of pyrrolo[3,4-d]isoxazole compounds. These derivatives exhibit unique structural properties, highlighting the versatility of pyrrolo[3,4-d]isoxazole derivatives in synthetic chemistry (Adams, Saçmacı, Üngören, & Akçamur, 2005).
Advanced Material Development
Moreover, conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) units have been synthesized, showing significant promise for electronic applications due to their photoluminescence and high photochemical stability. These properties make them suitable for potential use in electronic devices, further underscoring the broad utility of pyrrolo[3,4-d]isoxazole derivatives in scientific research and material science (Beyerlein & Tieke, 2000).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-13-9-7-11(8-10-13)15-14-16(18(22)19-17(14)21)24-20(15)12-5-3-2-4-6-12/h2-10,14-16H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIVGQYVXNWQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)



![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)


![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)

